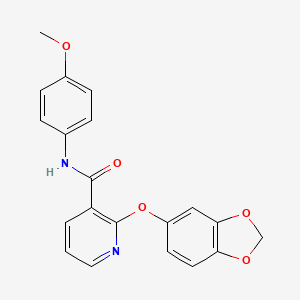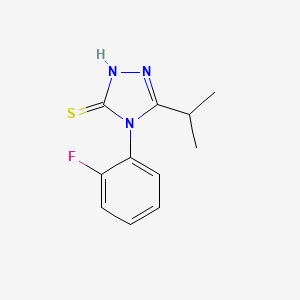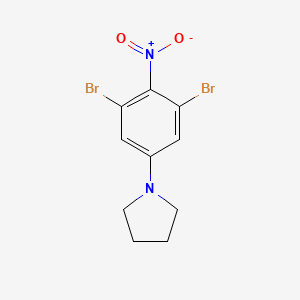
2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxyphenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known by its IUPAC name, is a fascinating fusion of chemical elements. Let’s break it down:
-
2-(1,3-benzodioxol-5-yloxy): : This part of the molecule consists of a benzodioxole ring (a six-membered ring containing two oxygen atoms) attached to an oxy group (O). The benzodioxole moiety imparts aromatic and electron-rich properties.
-
N-(4-methoxyphenyl)pyridine-3-carboxamide: : Here, we have a pyridine ring (a six-membered nitrogen-containing heterocycle) linked to a carboxamide group (CONH₂). The 4-methoxyphenyl substituent adds further complexity.
準備方法
Synthesizing this compound involves intricate steps. While I don’t have specific industrial production methods, here’s a general outline:
-
Synthetic Routes: : Researchers typically employ multistep organic synthesis. One approach might involve coupling a pyridine derivative with a benzodioxole precursor.
-
Reaction Conditions: : These can vary, but common conditions include refluxing in solvents like dichloromethane or acetonitrile, using appropriate catalysts and reagents.
化学反応の分析
Reactivity: This compound can undergo various reactions
Common Reagents: Examples include oxidants (like KMnO₄), reducing agents (such as LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Major Products: These depend on reaction conditions, but expect derivatives with altered functional groups.
科学的研究の応用
Chemistry: Investigate its reactivity, design new derivatives, and explore its role in supramolecular chemistry.
Biology: Assess its interactions with biological macromolecules (enzymes, receptors).
Medicine: Explore potential drug candidates based on its structure.
Industry: Consider applications in materials science or catalysis.
作用機序
Targets: It likely interacts with specific proteins or enzymes due to its structural features.
Pathways: Investigate how it affects cellular processes (e.g., signal transduction, metabolism).
類似化合物との比較
Uniqueness: Highlight its distinct features (e.g., the benzodioxole-pyridine combination).
Similar Compounds: While I don’t have a specific list, explore related molecules like benzodioxole derivatives or pyridine-based compounds.
特性
分子式 |
C20H16N2O5 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16N2O5/c1-24-14-6-4-13(5-7-14)22-19(23)16-3-2-10-21-20(16)27-15-8-9-17-18(11-15)26-12-25-17/h2-11H,12H2,1H3,(H,22,23) |
InChIキー |
OOQKKUJFCWRMGA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-(1H-pyrrol-1-yl)pyridine-3-carbonitrile](/img/structure/B11051984.png)
![1-tert-butyl-4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11051986.png)
![3-(4-Chlorophenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052001.png)
![2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B11052010.png)


![N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11052019.png)


![7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile](/img/structure/B11052039.png)
![5-hexyl-3-(4-methoxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11052046.png)
![Prop-2-en-1-yl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11052051.png)
![2-(3,5-dichlorophenyl)-4,4,6-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B11052062.png)
![6-{5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052068.png)
